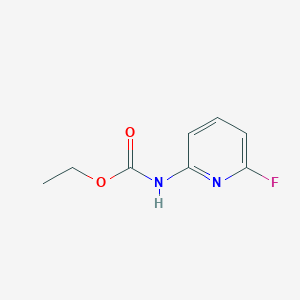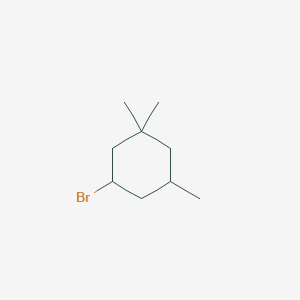
3-Bromo-1,1,5-trimethylcyclohexane
Vue d'ensemble
Description
3-Bromo-1,1,5-trimethylcyclohexane is a chemical compound with the CAS Number: 872288-13-6 . It has a molecular weight of 205.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.14 . Unfortunately, additional specific properties such as density, boiling point, and vapor pressure were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Building Blocks
3-Bromo-1,1,5-trimethylcyclohexane and related compounds are versatile in synthetic chemistry. For instance, Geyer et al. (2015) demonstrated the use of 4-silacyclohexan-1-ones, similar in structure to this compound, as building blocks in synthesis. These compounds are useful due to their C-functional (R2C═O, R2C═N-OH, R-NH(C═O)-R, R2NH, or R3C-Br) silicon-containing heterocycles, which can be modified under mild conditions (Geyer et al., 2015).
Stereochemistry and Conformational Analysis
Reaction Dynamics and Synthesis Techniques
Understanding the reaction dynamics of similar compounds aids in developing synthesis techniques. For example, Miyajima and Simamura (1975) explored the autoxidation of cis-2-bromo-1-methylcyclohexane, related to this compound, and found significant effects on hydrogen abstraction and stereospecific oxygen attack due to bromine bridged radicals (Miyajima & Simamura, 1975).
Industrial and Chemical Engineering Applications
In chemical engineering, compounds like this compound have been studied for their role in reaction processes. Ray and Carr (1995) investigated the catalytic hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in a simulated countercurrent moving-bed chromatographic reactor. This study highlights the potential for optimizing reaction conditions and maximizing product purity and yield in industrial processes (Ray & Carr, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKVKDKYUBKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)

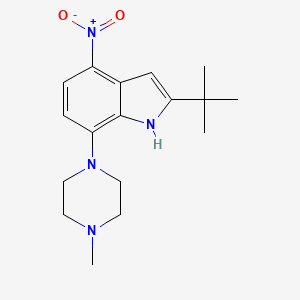

![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
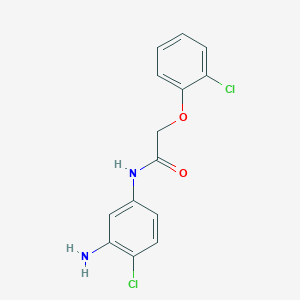
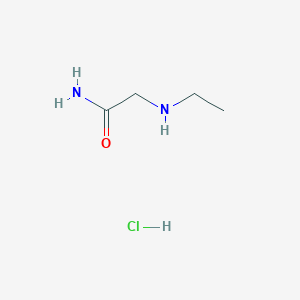
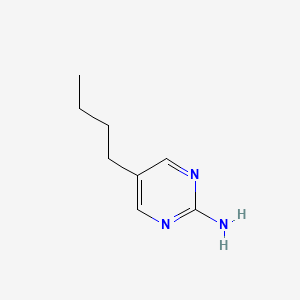

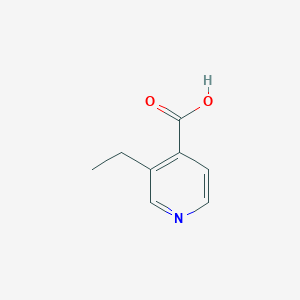
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
